肺孢霉素A0

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

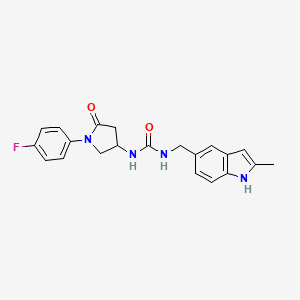

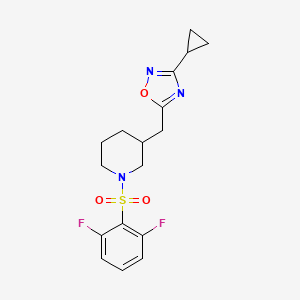

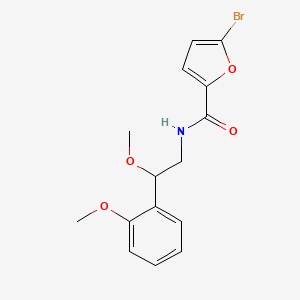

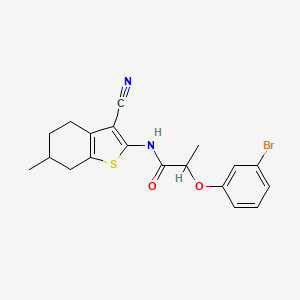

Pneumocandin A0 is a lipopeptide antibiotic produced by Zalerion arboricola . It has a strong anti-Candida effect and inhibits the synthesis of 1,3 early-glucan in vitro .

Synthesis Analysis

The biosynthetic steps leading to the formation of pneumocandin B0 have been elucidated . The pneumocandin biosynthetic gene cluster contains a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS) arranged in tandem, two cytochrome P450 monooxygenases, seven other modifying enzymes, and genes for L-homotyrosine biosynthesis .Molecular Structure Analysis

The molecular formula of Pneumocandin A0 is C56H71N9O20 .Chemical Reactions Analysis

Metabolic profiling was used to discover mechanisms of increased pneumocandin B0 production in a high-yield strain by comparing it with its parent strain . Initially, 79 intracellular metabolites were identified, and the levels of 15 metabolites involved in six pathways were found to be directly correlated with pneumocandin B0 biosynthesis .Physical And Chemical Properties Analysis

Pneumocandin A0 has a boiling point of 1600.0±65.0 °C (Predicted) and a density of 1.56 .科学研究应用

生物合成和基因工程

- Pneumocandins, including A0, are produced by fungi like Glarea lozoyensis and are part of the echinocandin family. Genetic manipulation of G. lozoyensis can lead to exclusive production of pneumocandin B0, a precursor for antifungal drugs like caspofungin acetate, by disrupting the GLOXY4 gene, which is involved in L-leucine cyclization. This genetic modification halts the production of pneumocandin A0 and results in exclusive pneumocandin B0 production ({Chen et al., 2014})。

- Pneumocandin A0, alongside pneumocandin B0 and other lipopeptides, are identified as echinocandin class antifungal agents, produced by mutants of Zalerion arboricola. Their structures have been determined mainly through spectroscopic analysis ({Hensens et al., 1992})。

抗真菌活性和药物开发

- Insertional inactivation of genes in the pneumocandin biosynthetic pathway generated multiple pneumocandin analogues. These include pneumocandins A0 and B0, demonstrating potent antifungal activities, with some new metabolites showing greater efficacy against fungal species like Candida and Aspergillus fumigatus ({Li et al., 2015})。

- The pneumocandins, including A0, are effective in treating fungal infections in animal models, as demonstrated in a rat model of pulmonary aspergillosis. This research suggests potential applications of these compounds in treating similar infections in humans ({Kurtz et al., 1995})。

发酵和生产优化

- Studies on Glarea lozoyensis, the producer of pneumocandin B0, highlight the impact of different seed medium nitrogen sources on fungal morphology and pneumocandin yield. Cotton seed powder, as a nitrogen source, resulted in increased pneumocandin B0 yield and improved dissolved oxygen levels, demonstrating the importance of medium composition in maximizing production ({Song et al., 2018})。

安全和危害

未来方向

The biosynthetic steps leading to the formation of pneumocandin B0 provide a framework and attractive model for further design of new antifungal therapeutics around natural variations in echinocandin structural diversities via genetic and chemical tools . There are ongoing efforts to enhance the production of pneumocandin B0 through random mutagenesis and fermentation optimization .

属性

IUPAC Name |

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H82N8O17/c1-6-25(2)19-26(3)13-11-9-7-8-10-12-14-37(66)53-32-21-35(64)47(72)57-49(74)41-42(67)27(4)23-59(41)51(76)39(34(63)22-36(52)65)55-48(73)40(44(69)43(68)29-15-17-30(61)18-16-29)56-46(71)33-20-31(62)24-58(33)50(75)38(28(5)60)54-45(32)70/h15-18,25-28,31-35,38-44,47,60-64,67-69,72H,6-14,19-24H2,1-5H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)/t25?,26?,27-,28+,31+,32-,33-,34+,35+,38-,39-,40-,41-,42-,43-,44-,47+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQUSLQYURJBIT-MFKXNLKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H82N8O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1079.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pneumocandin A0 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(2-Aminophenyl)furan-2-yl]methanol](/img/structure/B2769822.png)

![1-(4-{[7-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethanone](/img/structure/B2769824.png)

![5-methyl-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2769826.png)

![N-benzyl-2-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B2769833.png)

![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2769836.png)